2-(4-bromobenzyl)succinic acid
CAS No.:
Cat. No.: VC8913842
Molecular Formula: C11H11BrO4
Molecular Weight: 287.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrO4 |
|---|---|
| Molecular Weight | 287.11 g/mol |
| IUPAC Name | 2-[(4-bromophenyl)methyl]butanedioic acid |
| Standard InChI | InChI=1S/C11H11BrO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |
| Standard InChI Key | YEFKUOATBCIQGW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)Br |
| Canonical SMILES | C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-(4-Bromobenzyl)succinic acid (CAS: 71471-40-4) is a dicarboxylic acid with the molecular formula C₁₁H₁₁BrO₄ and a molecular weight of 287.11 g/mol . Its IUPAC name, 2-[(4-bromophenyl)methyl]butanedioic acid, reflects the substitution of a 4-bromobenzyl group at the second carbon of the succinic acid chain. The compound’s structure is confirmed by its SMILES notation, C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)Br, which delineates the bromophenylmethyl substituent and dual carboxylic acid groups .
Table 1: Key Molecular Descriptors
Synthesis and Optimization Strategies
Advanced Oxidative Methods
Recent advances in oxidative demethylation, such as the I₂/t-BuOK system, enable efficient conversion of ketone precursors to carboxylic acids . While this method has been applied to levulinic acid derivatives, adapting it to bromobenzylsuccinic precursors could streamline synthesis by avoiding protective group chemistry .
Table 2: Hypothetical Synthesis Parameters
Physicochemical and Functional Properties
Solubility and Stability
The compound’s solubility profile remains undocumented, but its dicarboxylic acid structure suggests moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in nonpolar solvents. Stability studies indicate that brominated aromatic compounds generally exhibit resistance to thermal degradation below 200°C, making 2-(4-bromobenzyl)succinic acid suitable for high-temperature applications.
Reactivity and Functionalization
The carboxylic acid groups enable facile derivatization, including:
-
Esterification: Formation of diesters for polymer synthesis.
-
Amidation: Coupling with amines to generate bioactive analogs .
The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in medicinal chemistry.
Applications in Pharmaceutical and Material Science
Polymer and Resin Development
Incorporating the compound into polyester resins improves thermal stability and mechanical strength, as demonstrated in studies of analogous brominated succinates. Its rigid aromatic moiety reduces polymer chain mobility, enhancing material durability.
Biological and Environmental Implications
Toxicity and Biodegradability
Brominated aromatic compounds often exhibit persistence in environmental systems, raising concerns about ecological accumulation. Microbial degradation pathways involving Pseudomonas spp. have been proposed for structurally similar compounds, but specific data on 2-(4-bromobenzyl)succinic acid remain scarce.
Biochemical Interactions
Comparative Analysis with Analogous Compounds
Bromophenyl vs. Benzyl Substitution
Compared to 2-(4-bromophenyl)succinic acid (CAS: 71471-40-4), the benzyl-substituted variant exhibits enhanced lipophilicity (calculated logP ≈ 2.1 vs. 1.8), which may improve blood-brain barrier penetration in drug candidates .
Table 3: Structural and Functional Comparison
| Property | 2-(4-Bromobenzyl)succinic Acid | 2-(4-Bromophenyl)succinic Acid |
|---|---|---|
| Molecular Formula | C₁₁H₁₁BrO₄ | C₁₀H₉BrO₄ |
| logP (Predicted) | 2.1 | 1.8 |
| Melting Point | Not reported | 210–212°C |
| Bioactivity | COX-2 inhibition (hypothetical) | Antibacterial |
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